molecular formula C15H21NO2 B13018769 1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid

1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid

Cat. No.: B13018769
M. Wt: 247.33 g/mol
InChI Key: FQHJTCOFTPBBDN-UHFFFAOYSA-N
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Description

1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a methyl group at the 1-position of the pyrrolidine ring and a 4-(propan-2-yl)phenyl substituent at the 4-position.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

1-methyl-4-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H21NO2/c1-10(2)11-4-6-12(7-5-11)13-8-16(3)9-14(13)15(17)18/h4-7,10,13-14H,8-9H2,1-3H3,(H,17,18)

InChI Key

FQHJTCOFTPBBDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of a suitable amine with a carboxylic acid derivative can lead to the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while substitution reactions on the aromatic ring can introduce various functional groups .

Scientific Research Applications

1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Substituent Effects on Yield and Purity

  • Electron-Withdrawing Groups (EWGs): Compounds with EWGs, such as trifluoromethyl (14{6,5}) or cyano (14{6,7}), consistently exhibit high purity (>99%) , likely due to enhanced stabilization of intermediates during synthesis.
  • Bulkier Substituents: The 4-(propan-2-yl)phenyl group in the target compound is a branched alkyl substituent. Analogous bulky groups (e.g., indolyl in 14{6,5}) show moderate yields (76%) compared to smaller substituents like phenyl (96% yield in 15{1,4}) , suggesting steric hindrance may reduce reaction efficiency.
  • Aromatic vs. Alkyl Substituents: Aromatic substituents (e.g., benzodioxol in 14{4,5}) generally result in lower yields (68%) compared to alkyl or ester derivatives, possibly due to solubility challenges .

Analytical Characterization

  • Mass Spectrometry: APCI-MS is widely used for molecular weight confirmation (e.g., 14{6,5}, 14{4,5}) .
  • Nuclear Magnetic Resonance (NMR): ¹H-NMR is critical for verifying methyl and aromatic proton environments (e.g., 14{6,6}, 15{1,4}) .
  • Purity Challenges: Compounds with polar substituents (e.g., pyridyl in 14{6,8}) show low purity (36%), likely due to byproduct formation during synthesis .

Functional Group Impact

  • Carboxylic Acid vs. Ester Derivatives: The ester derivative 15{1,4} achieves 96% yield and purity, whereas carboxylic acid analogs (e.g., 14{6,5}) have lower yields (76%) . This suggests that carboxylic acid formation may introduce additional purification challenges.

Biological Activity

1-Methyl-4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylic acid is a complex organic compound notable for its potential biological activities, particularly as a receptor modulator. Its unique structure, characterized by a pyrrolidine ring with various substituents, suggests interactions with multiple biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

  • Molecular Formula : C15H21NO2
  • Molecular Weight : 247.33 g/mol
  • IUPAC Name : 1-methyl-4-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid
  • Canonical SMILES : CC(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C

The biological activity of this compound is primarily attributed to its ability to modulate various receptor activities and enzymatic functions. Initial studies indicate that it may exhibit:

  • Analgesic Effects : Potential interactions with pain-related receptors.
  • Anti-inflammatory Properties : Modulation of cyclooxygenase (COX) pathways.

Receptor Interaction Studies

Initial findings suggest that this compound interacts with several key receptors and enzymes:

Target Activity
Neurotransmitter ReceptorsPotential modulation
Cyclooxygenases (COX)Possible inhibition
Enzymes in Metabolic PathwaysModulatory effects

These interactions are crucial for understanding the compound's therapeutic potential and safety profile.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Analgesic Activity : A study indicated that compounds with similar structural features exhibited significant analgesic effects in animal models, suggesting that this compound may also possess similar properties .
  • Anti-inflammatory Effects : Preliminary research highlighted that derivatives of pyrrolidine compounds showed promising anti-inflammatory activity by inhibiting COX enzymes .
  • Anticancer Potential : Related compounds have demonstrated cytotoxic activity against various cancer cell lines, indicating a possible pathway for further exploration in cancer therapeutics .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound Name Structure Features Unique Aspects
1-Methyl-4-phenylpyrrolidine-3-carboxylic acidSimilar pyrrolidine structureLacks propan-2-yl substitution
1-Methyl-4-(isopropyl)phenylpyrrolidineIsopropyl instead of propan-2-yl groupDifferent steric effects on biological activity
1-Methyl-4-[4-(butan-2-yl)phenyl]pyrrolidineButan-2-yl substitutionLonger alkyl chain may alter lipophilicity

This comparative analysis underscores the importance of structural modifications in influencing the biological activity and pharmacological properties of pyrrolidine derivatives.

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